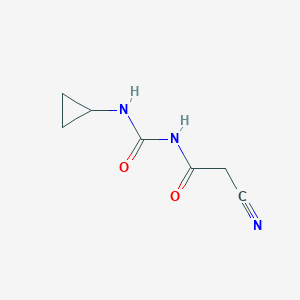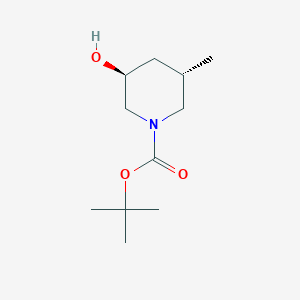
tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of tert-butyl esters, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Another tert-butyl ester with a bicyclic structure.
Tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate: A stereoisomer of the compound .
Uniqueness
Tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s chemical behavior and stability .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (3S,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
MEYHEQDHYZKZJR-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
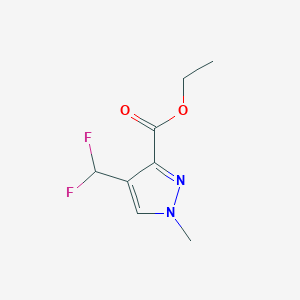

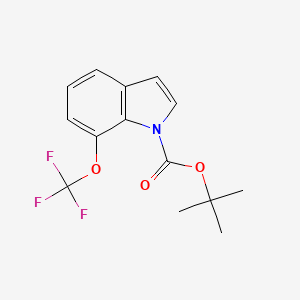
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
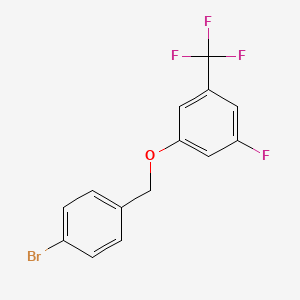


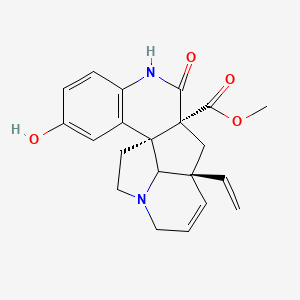
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)


